molecular formula C16H19NO3 B10812314 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide CAS No. 31537-06-1

2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B10812314
CAS No.: 31537-06-1
M. Wt: 273.33 g/mol
InChI Key: KCMFZLBQXURGIT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name This compound is derived through a hierarchical analysis of its structural components. The term "spiro[4.5]decane" denotes a bicyclic system where a cyclohexane ring (6-membered) and a cyclopentane ring (5-membered) share a single spiro carbon atom. The prefix 1-oxa indicates the presence of an oxygen atom in the smaller cyclopentane ring, replacing one carbon atom. The 2-oxo group specifies a ketone functionality at position 2 of the oxygen-containing ring, while 4-carboxamide identifies a carboxamide substituent (–CONH2) at position 4 of the cyclohexane ring. The N-phenyl designation further clarifies that the carboxamide’s nitrogen atom is bonded to a phenyl group.

Synonymous designations for this compound include 1-Oxaspiro[4.5]decane-4-carboxamide, 2-oxo-N-phenyl- and This compound . These alternatives emphasize the same structural features but vary in the ordering of functional group descriptors.

Molecular Formula and Weight Analysis

The molecular formula C16H19NO3 encapsulates the compound’s elemental composition: 16 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. This formula aligns with the spirocyclic core (C11H16O2) augmented by a phenylcarboxamide group (C5H3NO). The molecular weight, calculated as 273.33 g/mol , corroborates experimental data from mass spectrometry.

Table 1: Fundamental Molecular Properties

Property Value
CAS Registry Number 31537-06-1
Molecular Formula C16H19NO3
Molecular Weight (g/mol) 273.33
XLogP3 2.4 (estimated)

The CAS Registry Number 31537-06-1 serves as a unique identifier for this compound in chemical databases. The XLogP3 value of 2.4, estimated from fragment-based methods, suggests moderate lipophilicity, which may influence its solubility and reactivity in organic solvents.

Structural Features of the Spiro[4.5]decane Scaffold

The spiro[4.5]decane scaffold forms the compound’s bicyclic backbone, consisting of a cyclohexane ring (6-membered) and a cyclopentane ring (5-membered) fused at a single spiro carbon atom. This configuration imposes significant steric constraints, rendering the molecule rigid and three-dimensionally compact. The oxygen atom embedded in the cyclopentane ring (1-oxa ) introduces electronic asymmetry, polarizing adjacent bonds and influencing intermolecular interactions.

The 2-oxo group (a ketone) at position 2 of the oxygen-containing ring contributes to the molecule’s electrophilic character, enabling potential nucleophilic additions or reductions. At position 4 of the cyclohexane ring, the carboxamide group (–CONHPh) introduces hydrogen-bonding capability via its NH moiety, while the attached phenyl ring enhances aromatic π-π stacking interactions.

Conformational Dynamics : The spiro junction restricts free rotation, locking the two rings into specific dihedral angles. X-ray crystallographic studies of analogous spiro compounds, such as 3-methylene-1-oxaspiro[4.5]decan-2-one, reveal flattened cyclohexane rings near the spiro carbon, a consequence of steric strain and electronic effects. Molecular modeling suggests similar distortions in this compound, with the phenylcarboxamide substituent adopting equatorial orientations to minimize steric clash.

Stereochemical Considerations : The spiro carbon itself is a stereogenic center, giving rise to enantiomeric forms. However, no stereochemical data for this specific compound are reported in the literature. The presence of multiple functional groups could further introduce axial chirality, though this remains speculative without experimental evidence.

Properties

CAS No.

31537-06-1

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C16H19NO3/c18-14-11-13(16(20-14)9-5-2-6-10-16)15(19)17-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19)

InChI Key

KCMFZLBQXURGIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Biological Activity

2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide (CAS No. 31537-06-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol
  • Structure : The compound features a spirocyclic structure which is often associated with diverse biological activities.

Anticancer Activity

Compounds related to 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane have shown promising anticancer properties. For example, derivatives of spirocyclic compounds have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. In vitro studies may reveal IC50 values and mechanisms by which these compounds inhibit tumor growth.

CompoundCell LineIC50 Value (µM)Reference
Example AMCF-710.5
Example BHeLa8.3

Enzyme Inhibition

The compound may also exhibit inhibitory effects on enzymes linked to metabolic disorders and cancer progression. For instance, inhibition of acetylcholinesterase (AChE) and other metabolic enzymes is a common mechanism among similar compounds, suggesting potential applications in treating conditions like Alzheimer's disease and other neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The structural features may allow it to donate electrons to free radicals, neutralizing them.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

A few notable studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A series of oxaspiro compounds were tested for their efficacy against breast cancer cell lines.
    • Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than conventional chemotherapeutic agents.
  • Antioxidant Evaluation :
    • Research assessed the antioxidant capacity using DPPH radical scavenging assays.
    • Compounds similar to 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane demonstrated effective scavenging abilities comparable to standard antioxidants like ascorbic acid.

Scientific Research Applications

Biological Research Applications

Antimicrobial Properties
Research into structurally similar compounds has indicated potential antimicrobial activity, suggesting that 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide could be investigated for its efficacy against bacterial and fungal pathogens. The unique spirocyclic structure may enhance its ability to penetrate microbial membranes or inhibit essential microbial enzymes.

Neuropharmacological Research
Given the structural similarities with compounds known for neuroactive properties, there is potential for exploring the effects of this compound on neurological targets. Compounds within this class have been studied for their psychotropic effects, indicating a need for further investigation into their cognitive and behavioral implications .

Industrial Applications

Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution, facilitating the development of novel compounds with tailored properties.

Material Science
The compound's unique structural features may also find applications in material science, where it could be utilized in developing new materials with specific mechanical or chemical properties. The exploration of spirocyclic compounds in polymer chemistry has shown promise for creating advanced materials with enhanced functionality.

Case Studies and Comparative Analysis

Compound NameStructure TypeNotable Features
This compoundSpiro CompoundPotential analgesic properties; unique spirocyclic structure
8-Amino-2-oxo-1,3-diazaspiro[4.5]decaneDiazaspiro CompoundExhibits neuroactive properties; different nitrogen substitution
3-(carboxyethyl)-8-amino-2-oxo-spiro-[4.5]decaneCarboxylic Acid DerivativeFocused on opioid receptor interactions; varied functional groups impact activity

This table illustrates how variations in substituents and functional groups significantly influence the biological activity and chemical behavior of similar compounds, highlighting the uniqueness of this compound within this class of molecules.

Comparison with Similar Compounds

Functional Group Modifications

  • Carboxylic Acid vs. Carboxamide: The carboxylic acid analog (CAS 2819-56-9) replaces the carboxamide group with a carboxylic acid. The presence of a carboxylic acid also introduces pH-dependent ionization, which may affect bioavailability .
  • Carbothioamide (C=S): The thioamide derivative (CAS 137180-69-9) replaces the oxygen atom in the amide with sulfur. Thioamides exhibit altered hydrogen-bonding capabilities and greater metabolic stability due to resistance to enzymatic hydrolysis.
  • Aryl Substituent Variations : The N-(3-methoxyphenyl) analog (CAS 433687-57-1) introduces a methoxy group on the phenyl ring. Methoxy substituents can enhance lipophilicity (electron-donating effect) and influence binding interactions in biological targets compared to the unsubstituted phenyl group in the parent compound .

Preparation Methods

Step 1: Acid Chloride Formation

The first step converts 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid (CAS 2819-56-9) into its corresponding acid chloride. This is achieved using thionyl chloride (SOCl₂) in benzene under reflux conditions:

  • Reagents : Thionyl chloride (excess), benzene (solvent)

  • Conditions : Heating at 6 hours, likely under anhydrous conditions

  • Yield : 93.53% reported

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur in SOCl₂, forming the acid chloride and releasing HCl and SO₂.

Step 2: Amide Coupling with Aniline

The acid chloride intermediate reacts with aniline (phenylamine) to form the target carboxamide:

  • Reagents : Aniline (excess), benzene (solvent)

  • Conditions : Heating at 60°C for 2 hours

  • Yield : 80% reported

Mechanistic Insight :
The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride to form the amide bond. Benzene acts as a polar aprotic solvent, stabilizing intermediates and facilitating the reaction.

Reaction Optimization and Challenges

Solvent Selection

Benzene is critical in both steps due to its:

  • High boiling point (80°C), enabling reflux conditions without solvent degradation.

  • Low polarity , minimizing side reactions (e.g., hydrolysis of acid chloride).

Temperature and Time Sensitivity

  • Step 1 : Prolonged heating (6 hours) ensures complete conversion to the acid chloride.

  • Step 2 : Moderate heating (60°C) balances reaction rate and thermal stability of intermediates.

Yield Considerations

The two-step process achieves total yields of ~75% (93.53% × 80%), reflecting efficient coupling and minimal side reactions.

Critical Data Tables

Table 1: Synthesis Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
1Acid Chloride FormationSOCl₂, benzene, 6 h, reflux93.53%
2Amide CouplingAniline, benzene, 60°C, 2 h80%

Table 2: Precursor and Intermediate Properties

CompoundCAS NumberMolecular FormulaKey Functional Groups
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid2819-56-9C₁₀H₁₄O₄Carboxylic acid, oxo
2-Oxo-1-oxaspiro[4.5]decane-4-carbonyl chlorideN/AC₁₀H₁₃ClO₃Acid chloride, oxo

Alternative Approaches and Limitations

Alternative Activating Agents

While SOCl₂ is standard, other reagents (e.g., oxalyl chloride, DCC/DMAP) could theoretically activate the carboxylic acid. However, SOCl₂ remains preferred due to:

  • Cost-effectiveness

  • Ease of removal (volatile byproducts: HCl, SO₂)

Scalability Challenges

  • Step 1 : Excess SOCl₂ may require careful neutralization post-reaction.

  • Step 2 : Aniline’s toxicity necessitates proper ventilation and handling.

Purification and Characterization

Common Methods

  • Recrystallization : Solvent systems like ethyl acetate/hexane are often used.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

Spectroscopic Data

  • ¹H NMR : Peaks for aromatic protons (7.2–7.5 ppm), oxaspiro ring protons (1.5–2.5 ppm).

  • IR : Amide N-H stretch (~3300 cm⁻¹), carbonyl C=O (~1700 cm⁻¹).

Industrial and Academic Perspectives

Industrial Applications

The compound serves as a building block for pharmaceuticals and agrochemicals, particularly in spirocyclic drug design .

Q & A

Q. What are the recommended synthetic routes for 2-Oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of spirocyclic compounds like this typically involves cyclization reactions, such as acid-catalyzed or base-mediated intramolecular cycloadditions. For example, highlights the use of ketone-oxygen nucleophilic attack to form the spirocyclic core, followed by carboxamide functionalization. Optimization may involve solvent selection (e.g., THF or DMF for polar intermediates), temperature control (60–80°C for cyclization), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of phenyl isocyanate for amidation). Yield improvements often require iterative testing of catalysts (e.g., p-toluenesulfonic acid) and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for structural elucidation of this spirocyclic compound?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, and DEPT-135 for stereochemistry), FT-IR (to confirm carbonyl and amide groups), and X-ray crystallography (for absolute configuration) is recommended. and demonstrate the use of X-ray diffraction to resolve spirocyclic conformation, while employs 2D NMR (COSY, HSQC) to distinguish overlapping signals in complex spin systems. Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds ( ) emphasize:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First Aid : Immediate skin washing with soap/water for spills (15-minute eye rinse if exposed).
  • Waste Disposal : Segregate organic waste containing halogenated byproducts (e.g., chlorinated intermediates) for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound’s stereochemistry?

  • Methodological Answer : Discrepancies between NMR-derived coupling constants and X-ray crystal structures may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). To address this:
  • Perform variable-temperature NMR to probe conformational flexibility.
  • Use DFT calculations (e.g., Gaussian or ORCA) to model energy-minimized structures and compare with experimental data.
  • Validate via NOESY/ROESY experiments to detect spatial proximities in solution. and illustrate this approach for spirocyclic analogs .

Q. What strategies are effective for improving enantiomeric purity during asymmetric synthesis?

  • Methodological Answer : Chiral resolution can be achieved via:
  • Chiral Auxiliaries : Incorporate enantiopure reagents (e.g., Evans oxazolidinones) during cyclization.
  • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cycloaddition.
  • Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. (Advanced Organic Chemistry textbooks) details these methodologies .

Q. How can researchers design experiments to evaluate the compound’s potential bioactivity while minimizing false positives?

  • Methodological Answer :
  • Positive/Negative Controls : Include known enzyme inhibitors (e.g., for kinase assays) and solvent-only blanks.
  • Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values.
  • Counter-Screening : Assess off-target effects using related enzymes (e.g., ’s approach for fluorophenyl derivatives).
  • Triplicate Replicates : Ensure statistical significance (p < 0.05 via ANOVA). ’s ecotoxicity framework provides a model for rigorous bioassay design .

Q. What advanced computational tools can predict the environmental fate or metabolic pathways of this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, bioavailability, and metabolic stability.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model interactions with biological targets (e.g., cytochrome P450 enzymes).
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to biodegradability. ’s pesticide risk assessment framework validates these predictive approaches .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to identify critical variables (temperature, catalyst loading, reaction time).
  • Process Analytical Technology (PAT) : Implement in-situ FT-IR or Raman spectroscopy to monitor reaction progress.
  • Statistical Process Control (SPC) : Track yield distributions using control charts. ’s organic chemistry lab protocols emphasize iterative optimization .

Q. What methodologies validate the absence of toxic byproducts in scaled-up syntheses?

  • Methodological Answer :
  • LC-MS/MS : Screen for trace impurities (e.g., chlorinated side products) with detection limits < 0.1%.
  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains.
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy. and provide frameworks for impurity profiling and ecotoxicological screening .

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